
4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a methyl group at the 4-position, a phenyldiazenyl group at the 5-position, and an amine group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The reaction is carried out in ethanol with triethylamine as a base, yielding the desired thiazole derivative.
Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated thiazoles or substituted thiazoles.
Aplicaciones Científicas De Investigación
4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell proliferation, apoptosis, and signal transduction
Comparación Con Compuestos Similares
4-Phenyl-1,3-thiazole-2-amines: Known for their antileishmanial activity.
Benzothiazole Derivatives: Exhibiting anti-tubercular properties.
Thiazole Derivatives: With diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4-Methyl-5-phenyldiazenyl-1,3-thiazol-2-amine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and biological activity. Its combination of a phenyldiazenyl group and a thiazole ring makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
4856-80-8 |
|---|---|
Fórmula molecular |
C10H10N4S |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
4-methyl-5-phenyldiazenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4S/c1-7-9(15-10(11)12-7)14-13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) |
Clave InChI |
UOFQZLLVFNMLIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


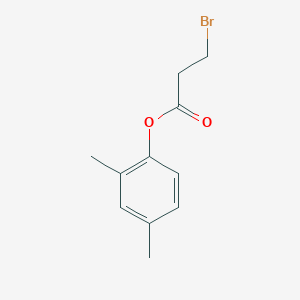



![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
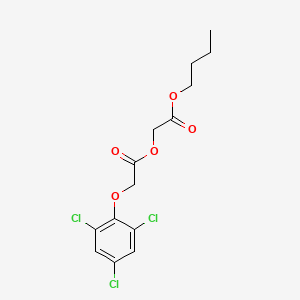
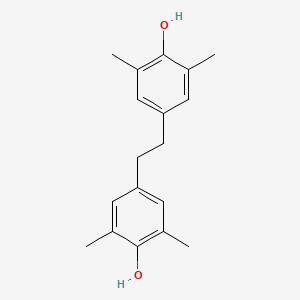
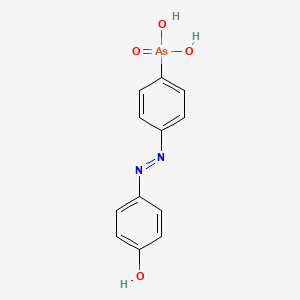

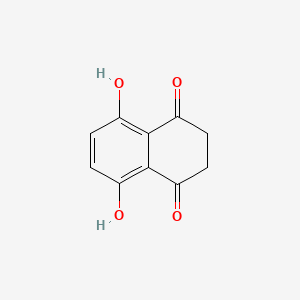
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)


